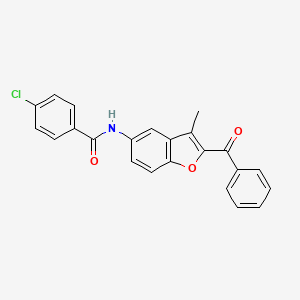

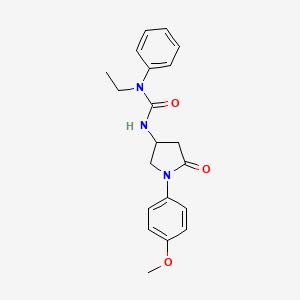

![molecular formula C8H5Cl2F3N2O B2924626 2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide CAS No. 90931-30-9](/img/structure/B2924626.png)

2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

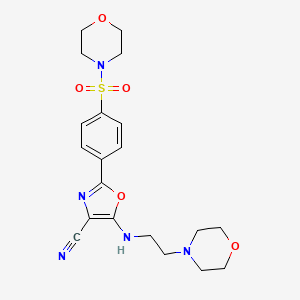

This compound is a heterocyclic building block . It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring in this compound is substituted with a trifluoromethyl group at the 5-position and a chlorine atom at the 3-position . The compound also has an acetamide group attached to the 2-position of the pyridine ring .

Synthesis Analysis

The synthesis of this compound and its derivatives can be achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is a planar, aromatic ring that contributes to the compound’s stability . The trifluoromethyl group and the chlorine atom attached to the pyridine ring are electron-withdrawing groups, which can influence the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound are likely influenced by the electron-withdrawing trifluoromethyl and chlorine groups attached to the pyridine ring . These groups can make the pyridine ring more susceptible to electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Wissenschaftliche Forschungsanwendungen

Metal Complex Synthesis

Research has shown that derivatives of 2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide are used in the synthesis of new metal complexes. These complexes are synthesized via reactions with different metals and have various geometries such as octahedral, square planar, and tetrahedral. They have been characterized using methods like IR, UV-Vis, NMR, and mass spectral studies (Al-jeboori, Al-Tawel, & Ahmad, 2010).

Chemical Reactions and Synthesis

The compound is involved in rearrangement reactions with acyl chlorides and triethylamine, leading to the synthesis of various derivatives. Such reactions involve nucleophilic aromatic substitution, indicating a two-carbon insertion process (Getlik et al., 2013).

Tautomerism Studies

N-(pyridin-2-yl)acetamide derivatives, which are closely related to the compound , have been studied for their tautomerism behavior. These studies provide insights into heteroaromatic tautomerism patterns, crucial for understanding the chemical behavior of such compounds (Katritzky & Ghiviriga, 1995).

Biological Studies

Some derivatives have been synthesized and tested for biological activity, including their effectiveness against bacteria such as Staphylococcus aureus and E. coli. These studies highlight the potential biomedical applications of these compounds (Karim, Ali, & Musa, 2005).

Photovoltaic and Photophysical Studies

Derivatives of this compound have been explored for their potential in photovoltaic applications, such as dye-sensitized solar cells (DSSCs). Studies include the investigation of light harvesting efficiency and electronic properties, indicating their suitability as photosensitizers (Mary et al., 2020).

Safety and Hazards

Zukünftige Richtungen

The demand for trifluoromethylpyridine derivatives, which include this compound, has been increasing steadily in the last 30 years . These compounds have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, the future directions in the research and development of this compound are likely to be influenced by the needs in these fields .

Eigenschaften

IUPAC Name |

2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3N2O/c9-2-6(16)15-7-5(10)1-4(3-14-7)8(11,12)13/h1,3H,2H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZONLVHKPUSMDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)NC(=O)CCl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

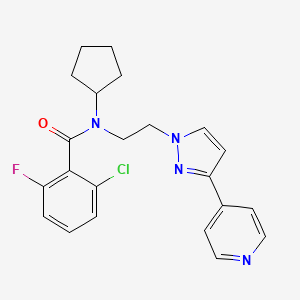

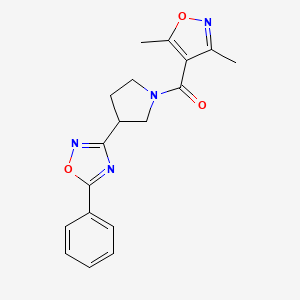

![4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B2924544.png)

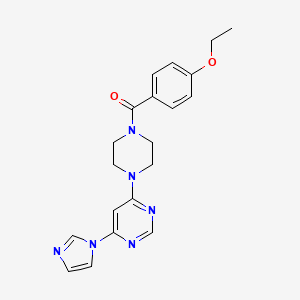

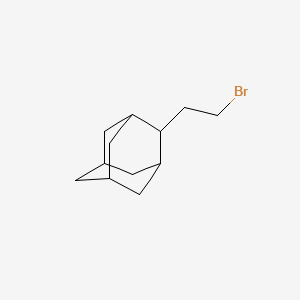

![1-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-bromo-5-methyl-2-(methylethyl)benzene](/img/structure/B2924546.png)

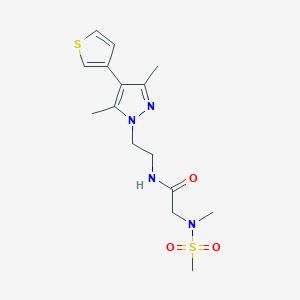

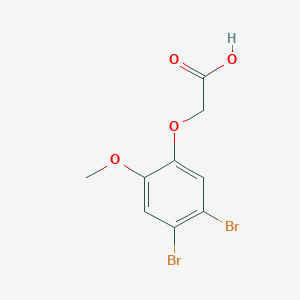

![6-Benzyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2924547.png)

![N-(5-((5-chloro-2-methoxyphenyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2924559.png)